molecular formula C17H23N5O B607600 Gardiquimod CAS No. 1020412-43-4

Gardiquimod

Cat. No. B607600
M. Wt: 313.4
InChI Key: FHJATBIERQTCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gardiquimod is an experimental drug that acts selectively at both mouse and human forms of toll-like receptor 7 (TLR7). It functions as an immune response modifier . The core structure is 1H-imidazo[4,5-c]quinoline, as found in related drugs such as imiquimod and resiquimod .


Molecular Structure Analysis

The molecular formula of Gardiquimod is C17H23N5O . The core structure is 1H-imidazo[4,5-c]quinoline . It is structurally very similar to resiquimod, differing only by an oxygen for nitrogen switch .


Chemical Reactions Analysis

Gardiquimod is known to induce the activation of NF-κB in HEK293 cells expressing human or mouse TLR7 . It is more potent than Imiquimod .


Physical And Chemical Properties Analysis

Gardiquimod has a molecular weight of 349.9 g/mol . It is soluble in water at a concentration of 1 mg/ml .

Scientific Research Applications

  • HIV-1 Infection Inhibition : Gardiquimod effectively inhibits HIV-1 infection in human macrophages and activated T cells. It functions as both an immune system modifier and a reverse transcriptase inhibitor, suggesting its potential as a therapeutic agent to block HIV-1 transmission (Buitendijk, Eszterhas, & Howell, 2013).

  • Anti-Cancer Properties : Gardiquimod shows inhibitory effects on K562 cells (a model for leukemia) and enhances the sensitivity of these cells to the killing activity of human γδT cells. It stimulates γδT cells' proliferation and inhibits the proliferation of cancer cells (Zhou et al., 2012).

  • Tumor Cell Lysis Enhancement : In lung cancer cell lines, gardiquimod significantly stimulates the proliferation of γδT cells and enhances their anti-tumor effects, indicating its potential in cancer immunotherapy (Fuxing, 2011).

  • Inflammatory Cytokine Production in Thymocytes : Gardiquimod triggers IFN-γ and IL-6 production in murine thymocytes but does not induce IL-17 production. This suggests its role in modifying immune activity in the thymus, with potential therapeutic implications (Weber et al., 2013).

  • Combination Therapy for Cancer : Gardiquimod, in combination with other agents, shows significant inhibition of tumor growth in melanoma models. It induces immune stimulation and vasculature disruption, suggesting a synergistic effect in cancer therapy (Seth et al., 2016).

  • Adjuvant in Leishmania Vaccine : Gardiquimod acts as an effective adjuvant in a vaccine against visceral leishmaniasis. It enhances the vaccine's efficacy by inducing a higher immune response in vaccinated mice compared to those without the adjuvant (Goyal, Keshav, & Kaur, 2021).

Safety And Hazards

Gardiquimod may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

properties

IUPAC Name

1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJATBIERQTCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801032731
Record name Gardiquimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gardiquimod

CAS RN

1020412-43-4
Record name 4-Amino-2-[(ethylamino)methyl]-α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020412-43-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gardiquimod
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gardiquimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1020412-43-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GARDIQUIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3W4QVW5BY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,080
Citations
M Buitendijk, SK Eszterhas… - AIDS research and human …, 2013 - liebertpub.com
… In our study, gardiquimod was used at concentrations between 0.03 μM and 10 μM. We tested the ability of gardiquimod to block HIV-1 infection of primary cultures of activated PBMCs …
Number of citations: 42 www.liebertpub.com
F Ma, J Zhang, J Zhang, C Zhang - Cellular & molecular immunology, 2010 - nature.com
… In this study, we demonstrate that both gardiquimod and imiquimod promote the proliferation of … Further, we found that gardiquimod demonstrated more potent antitumor activity than …
Number of citations: 124 www.nature.com
A Weber, C Zimmermann, AK Mausberg… - International …, 2013 - Elsevier
… like the TLR7 ligands Imiquimod and Gardiquimod™ are effective … effect of Imiquimod and Gardiquimod™ on murine thymocyte … We conclude that Imiquimod and Gardiquimod™ are not …
Number of citations: 27 www.sciencedirect.com
DK Goyal, P Keshav, S Kaur - Infection, Genetics and Evolution, 2021 - Elsevier
… we have tested the effects of gardiquimod (a TLR agonist) as … gardiquimod that depicts its potential as an adjuvant in this study. Our study is reporting the adjuvant effects of gardiquimod …
Number of citations: 7 www.sciencedirect.com
H Hofstetter, A Weber, C Zimmermann… - Journal of …, 2014 - jni-journal.com
… the TLR7 ligands Imiquimod and Gardiquimod™ are effective … , we investigated the effect of Imiquimod and Gardiquimod™ … We conclude that Imiquimod and Gardiquimod™ are not only …
Number of citations: 2 www.jni-journal.com
B Jia, X Luo, FW Cheng, L Li, DJ Hu, F Wang… - Molecular biology …, 2013 - Springer
… gardiquimod can activate the TLR7 signal pathway in KCs [32]. Here, we reported that Gardiquimod … markers in HaCaT cells, but this effect gardiquimod is not associated with the Raf-…
Number of citations: 11 link.springer.com
NM Shukla, MR Kimbrell, SS Malladi… - Bioorganic & medicinal …, 2009 - Elsevier
… Gardiquimod is a commercially available N 1 -substituted 1H-imidazoquinoline TLR7 … The syntheses of both gardiquimod and its 3H regioisomer were undertaken in an effort to explore …
Number of citations: 59 www.sciencedirect.com
A Seth, H Lee, MY Cho, C Park, S Korm, JY Lee… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… formulation was used for delivery of gardiquimod inside the cells. Poly(… gardiquimod encapsulated PLGA nanoparticles (Gardi-PLGA) were used as carrier for delivery of gardiquimod …
Number of citations: 35 www.ncbi.nlm.nih.gov
LS Velasquez, BE Hjelm, CJ Arntzen… - Clinical and Vaccine …, 2010 - Am Soc Microbiol
… Our results indicate that codelivery with the TLR7 agonist, gardiquimod (GARD), induces NV VLP-specific serum IgG and IgG isotype responses and mucosal IgA responses in the …
Number of citations: 57 journals.asm.org
S Guo, Y Zhang, Z Wang, Y Yu… - Journal of Biochemical …, 2017 - Wiley Online Library
Many reports recapitulate the contribution of reactive oxygen species (ROS) over‐accumulation to the organ damage; it is of significance to strictly target ROS production. In this study, …
Number of citations: 6 onlinelibrary.wiley.com

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